2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 118055-03-1
VCID: VC2370068
InChI: InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5H2,(H,12,13)
SMILES: C1=CC2=C(C=NN2C=C1)CC(=O)O
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid

CAS No.: 118055-03-1

Cat. No.: VC2370068

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid - 118055-03-1

Specification

CAS No. 118055-03-1
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 2-pyrazolo[1,5-a]pyridin-3-ylacetic acid
Standard InChI InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5H2,(H,12,13)
Standard InChI Key VJVCNAGVXRMLPL-UHFFFAOYSA-N
SMILES C1=CC2=C(C=NN2C=C1)CC(=O)O
Canonical SMILES C1=CC2=C(C=NN2C=C1)CC(=O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid features a pyrazolo[1,5-a]pyridine heterocyclic core with an acetic acid moiety at the 3-position. The related saturated derivative, 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid, has a molecular weight of 180.20 g/mol and a molecular formula of C₉H₁₂N₂O₂ . By comparison, the unsaturated target compound 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid would have a molecular formula of C₉H₈N₂O₂ and a corresponding molecular weight of approximately 176.18 g/mol, reflecting the absence of four hydrogen atoms due to the unsaturated pyridine ring.

The structure contains a fused bicyclic system with nitrogen atoms in both rings, contributing to its distinctive electronic properties. The carboxylic acid group provides potential for hydrogen bonding interactions, salt formation, and derivatization, which can be advantageous for drug development and synthetic applications.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic Acid

PropertyValueNotes
Molecular Weight176.18 g/molCalculated based on molecular formula
Molecular FormulaC₉H₈N₂O₂
AppearanceLikely crystalline solidBased on similar heterocyclic compounds
SolubilityLikely soluble in polar organic solvents; limited water solubilityEstimated based on structure
Acid Dissociation Constant (pKa)Approximately 3.5-4.5Estimated based on similar carboxylic acids
Hydrogen Bond Donors1 (carboxylic acid OH)
Hydrogen Bond Acceptors4 (carboxylic acid carbonyl, carboxylic acid OH, and two nitrogen atoms)

The carboxylic acid functionality imparts acidic character to the molecule, enabling it to form salts with bases. This property can be exploited to enhance water solubility, which may be beneficial for pharmaceutical applications. Additionally, the electron-rich pyrazolo[1,5-a]pyridine system could participate in π-stacking interactions with aromatic amino acid residues in biological targets.

Synthetic Methodologies

General Approaches to Pyrazolo[1,5-a]pyridine Synthesis

Synthesis of the pyrazolo[1,5-a]pyridine core typically involves the formation of the fused bicyclic system through cyclization reactions. One common approach includes the reaction of pyridines with appropriate reagents to form the fused pyrazole ring. Based on related heterocyclic synthesis methods, several potential synthetic routes can be proposed for 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid.

By examining the synthetic routes for structurally similar pyrazolo[1,5-a]pyrimidine derivatives, we can deduce potential synthetic pathways. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives often begins with the formation of aminopyrazoles, which subsequently undergo cyclization reactions . A similar strategy could be adapted for the synthesis of pyrazolo[1,5-a]pyridine derivatives, with appropriate modifications to accommodate the different heterocyclic core.

Structure-Activity Relationship Insights

Importance of Dihedral Angles in Related Compounds

Studies on pyrazolo[1,5-a]pyrimidine derivatives have highlighted the significance of specific dihedral angles between the heterocyclic scaffold and substituents for biological activity. For instance, the dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and the plane of the amide bond has been identified as a key factor for anti-RSV activity .

In presatovir and related compounds, the piperidine ring facilitates the maintenance of an optimal dihedral angle for anti-RSV activity . Similar structural considerations might apply to 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid, where the positioning of the acetic acid moiety relative to the heterocyclic core could influence interactions with biological targets.

Effect of Substituents on Biological Activity

The presence and nature of substituents on the heterocyclic scaffold significantly impact biological activity. In pyrazolo[1,5-a]pyrimidine derivatives, modifications at various positions have led to compounds with enhanced potency and selectivity .

For 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid, the acetic acid moiety at the 3-position introduces specific electronic and steric effects that could modulate interactions with biological targets. Additionally, the potential for derivatization of the carboxylic acid group offers opportunities for further optimization of biological activities.

Analytical Methods for Characterization

Spectroscopic Techniques

Various spectroscopic techniques can be employed for the characterization of 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid, providing insights into its structural and physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would reveal characteristic signals for the aromatic protons of the pyrazolo[1,5-a]pyridine system, as well as the methylene protons of the acetic acid moiety. ¹³C NMR spectroscopy would provide information about the carbon framework, with distinctive signals for the carboxylic acid carbon and the carbons of the heterocyclic core.

Based on structural analysis, the following approximate chemical shifts might be expected:

Table 2: Predicted ¹H NMR Chemical Shifts for 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic Acid

Proton TypeApproximate Chemical Shift (ppm)Multiplicity
Carboxylic Acid (OH)10.5-12.0Broad singlet
Aromatic Protons6.5-8.5Complex pattern
Methylene (CH₂)3.8-4.2Singlet

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700-1725 cm⁻¹, O-H stretch around 2500-3300 cm⁻¹) and the aromatic system (C=C and C=N stretches around 1400-1600 cm⁻¹).

Mass Spectrometry

Mass spectrometry would provide confirmation of the molecular weight and potentially reveal fragmentation patterns characteristic of the pyrazolo[1,5-a]pyridine system and the acetic acid moiety. The molecular ion peak would be expected at m/z 176, corresponding to the molecular formula C₉H₈N₂O₂.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) could be employed for the purification and analysis of 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid. The carboxylic acid functionality would influence the compound's retention behavior, potentially requiring acidic or buffered mobile phases for optimal chromatographic performance.

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